molecular formula C15H20BFO4 B3049518 2-Fluoro-3-methyl-5-(methoxycarbonyl)phenylboronic acid, pinacol ester CAS No. 2096330-13-9

2-Fluoro-3-methyl-5-(methoxycarbonyl)phenylboronic acid, pinacol ester

Cat. No.: B3049518
CAS No.: 2096330-13-9
M. Wt: 294.13
InChI Key: WERUCWWZSIWHIP-UHFFFAOYSA-N
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Description

2-Fluoro-3-methyl-5-(methoxycarbonyl)phenylboronic acid, pinacol ester is an organoboron compound widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This compound is valued for its ability to form carbon-carbon bonds, making it a crucial building block in the synthesis of various organic molecules.

Mechanism of Action

Target of Action

The primary target of this compound is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize carbon-carbon bonds . The compound, being a boronic ester, serves as an organoboron reagent in this reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the organoboron compound (like our compound) transfers its organic group to a metal (like palladium in the Suzuki-Miyaura reaction) . This results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura reaction is a key pathway in organic synthesis, enabling the formation of complex organic compounds from simpler ones . The downstream effects include the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers .

Pharmacokinetics

It’s important to note that boronic esters like this compound are generally stable and readily prepared . They are also known to undergo protodeboronation, a process that can influence their bioavailability .

Result of Action

The result of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki-Miyaura reaction . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants used in the reaction .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH can strongly influence the rate of protodeboronation, a reaction that boronic esters like this compound can undergo . Additionally, the compound’s stability and reactivity can be affected by factors such as temperature and the presence of other chemicals .

Preparation Methods

The synthesis of 2-Fluoro-3-methyl-5-(methoxycarbonyl)phenylboronic acid, pinacol ester typically involves the reaction of 2-Fluoro-3-methyl-5-(methoxycarbonyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction conditions often include the use of solvents such as tetrahydrofuran or dichloromethane, and the process is usually carried out under an inert atmosphere to prevent oxidation . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-Fluoro-3-methyl-5-(methoxycarbonyl)phenylboronic acid, pinacol ester undergoes various chemical reactions, including:

Comparison with Similar Compounds

Similar compounds to 2-Fluoro-3-methyl-5-(methoxycarbonyl)phenylboronic acid, pinacol ester include:

These comparisons highlight the unique structural features of this compound, which can influence its reactivity and applications in organic synthesis.

Properties

IUPAC Name

methyl 4-fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BFO4/c1-9-7-10(13(18)19-6)8-11(12(9)17)16-20-14(2,3)15(4,5)21-16/h7-8H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WERUCWWZSIWHIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BFO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501118318
Record name Benzoic acid, 4-fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501118318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096330-13-9
Record name Benzoic acid, 4-fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096330-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501118318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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